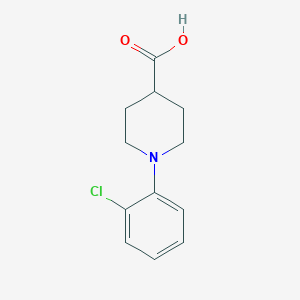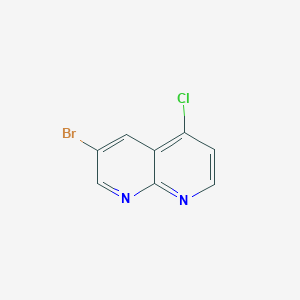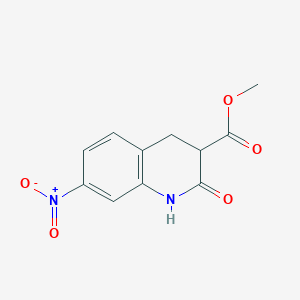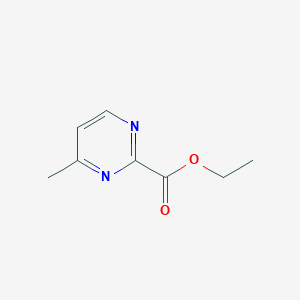
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been found to be a potent inhibitor of various enzymes, including dipeptidyl peptidase IV, which is a potential target for the treatment of type 2 diabetes. Additionally, it has been used in the synthesis of various peptides and peptidomimetics, which have potential applications in drug development.
Mécanisme D'action
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate works by inhibiting the activity of enzymes, particularly dipeptidyl peptidase IV. This inhibition leads to an increase in the levels of incretin hormones, which are involved in the regulation of glucose metabolism. Additionally, it has been found to have antibacterial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate are mainly related to its inhibitory effects on enzymes. It has been found to increase the levels of incretin hormones, which can improve glucose metabolism and insulin sensitivity. Additionally, it has been found to have antibacterial properties, which may be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
(3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is a potent inhibitor of enzymes, which makes it useful in the development of new drugs and peptidomimetics. Additionally, it has antibacterial properties, which may be useful in the development of new antibiotics. However, its limitations include its potential toxicity and the need for careful handling in the laboratory.
Orientations Futures
The potential future directions for (3S,4S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate include further research into its potential as a drug target for the treatment of type 2 diabetes. Additionally, it may be useful in the development of new antibiotics and the synthesis of peptidomimetics for drug development. Further studies are needed to fully understand its mechanism of action and potential applications in research.
Propriétés
IUPAC Name |
benzyl (3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-15(21)19-14-10-20(9-13(14)18)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3,(H,19,21)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJLYLSTDYSSHT-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728616 | |
| Record name | Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033713-58-4 | |
| Record name | Benzyl (3S,4S)-3-amino-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)


![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)
